
2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL is an organic compound with the molecular formula C14H20O It is a cyclohexanol derivative, characterized by the presence of a methyl group and a 4-methylphenyl group attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL typically involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to the corresponding alkane using hydrogenation catalysts.
Substitution: The methyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methyl-1-(4-methylphenyl)cyclohexanone.
Reduction: 2-Methyl-1-(4-methylphenyl)cyclohexane.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptor sites on enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexanol, 1-methyl-4-(1-methylethenyl): Similar structure but with different substituents.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl): Another cyclohexanol derivative with a different arrangement of functional groups.
4-Isopropyl-1-methylcyclohex-2-enol: A related compound with an isopropyl group instead of a methylphenyl group.
Uniqueness
2-Methyl-1-(4-methylphenyl)cyclohexan-1-OL is unique due to the presence of both a methyl and a 4-methylphenyl group on the cyclohexane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-methyl-1-(4-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-6-8-13(9-7-11)14(15)10-4-3-5-12(14)2/h6-9,12,15H,3-5,10H2,1-2H3 |
InChIキー |
XVGSGLOLKQWSEX-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(C2=CC=C(C=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13193024.png)
![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)
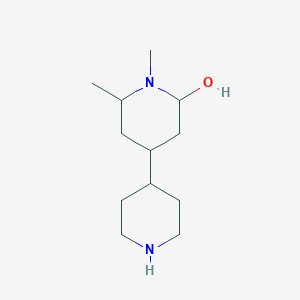
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)

![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
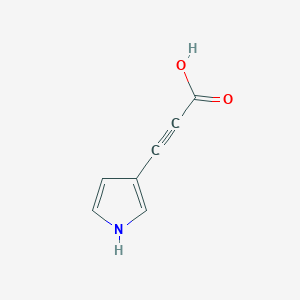
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
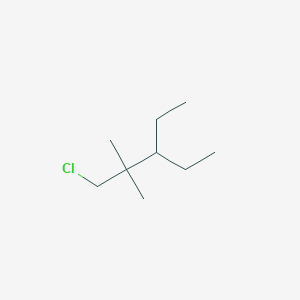

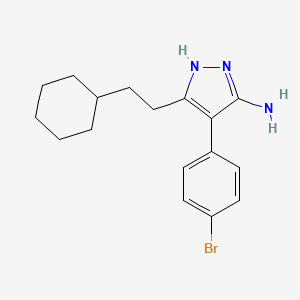
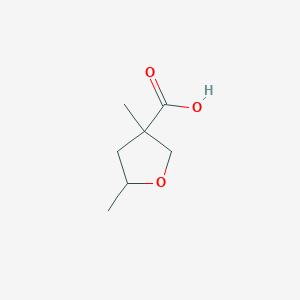
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanethioamide](/img/structure/B13193110.png)
![2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13193115.png)
